![molecular formula C15H18N2O3S B497916 5-ethyl-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide CAS No. 927637-47-6](/img/structure/B497916.png)
5-ethyl-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethyl-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide, also known as E2027, is a small molecule inhibitor of Janus kinase 3 (JAK3), a tyrosine kinase involved in the signaling pathways of immune cells. E2027 has been found to have potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as in the prevention of organ transplant rejection.
Mécanisme D'action
- The primary target of EPM is prothrombin , a clotting factor involved in the blood coagulation cascade. Prothrombin plays a critical role in converting fibrinogen to fibrin, which forms the basis of blood clots. By interacting with prothrombin, EPM modulates the clotting process .
- As a sulfonamide derivative, EPM’s chemical structure includes a sulfonamide group (RS(=O)(=O)NC1=CC=CC=C1). This functional group may contribute to its binding affinity with prothrombin .
- EPM’s impact on the clotting cascade affects downstream pathways:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Action Environment
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-ethyl-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide is its specificity for JAK3, which reduces the risk of off-target effects. However, one limitation of 5-ethyl-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide is its relatively short half-life, which may require frequent dosing in clinical settings. Additionally, 5-ethyl-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide may have limited efficacy in patients with autoimmune diseases who have developed resistance to other JAK inhibitors.
Orientations Futures
There are several potential future directions for the development of 5-ethyl-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide and other JAK inhibitors. One area of research is the identification of biomarkers that can predict response to JAK inhibitors in patients with autoimmune diseases. Another area of research is the development of combination therapies that target multiple signaling pathways involved in autoimmune diseases. Finally, there is ongoing research into the potential use of JAK inhibitors in the treatment of cancer, particularly hematological malignancies.
Méthodes De Synthèse
The synthesis of 5-ethyl-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide involves the reaction of 4-methyl-2-pyridinylamine with 5-ethyl-2-methoxybenzenesulfonyl chloride in the presence of a base, such as triethylamine. The resulting product is then purified by column chromatography to obtain the final compound.
Applications De Recherche Scientifique
5-ethyl-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide has been extensively studied in preclinical models of autoimmune diseases, such as rheumatoid arthritis and psoriasis. In these models, 5-ethyl-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide has been found to reduce inflammation and prevent tissue damage by blocking the activity of JAK3 in immune cells. Clinical trials of 5-ethyl-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide in patients with rheumatoid arthritis have shown promising results, with significant improvements in disease activity and symptoms.
Propriétés
IUPAC Name |
5-ethyl-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-4-12-5-6-13(20-3)14(10-12)21(18,19)17-15-9-11(2)7-8-16-15/h5-10H,4H2,1-3H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDYFINXQZLJGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=NC=CC(=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.